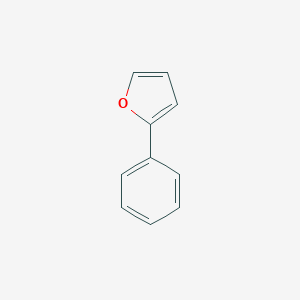

2-フェニルフラン

概要

説明

2-Phenylfuran is a natural product found in Persea americana with data available.

科学的研究の応用

エポキシ樹脂

2-フェニルフランは、エポキシ樹脂の合成に使用されています . エポキシ樹脂は、自動車、海洋、航空宇宙など幅広い業界で使用されている、優れた機械的特性と耐薬品性を備えたポリマーの一種です . 2-フェニルフランのフラン環は、ポリエチレンテレフタレート中のフタル酸部分を置換することができ、より持続可能なポリマーの製造における貴重な成分となっています .

スペクトルシミュレーションと分解

2-フェニルフランは、スペクトルシミュレーションと分解の研究に使用されてきました . これらの研究は、化合物のUV吸収および蛍光特性を理解するために重要です . この知識は、光化学、光物理学、オプトエレクトロニクスなどの様々な分野で応用することができます .

抗菌薬システム

2-フェニルフランを含むフラン誘導体は、抗菌薬システムの開発において潜在的な用途があります . フラン部分は、効率的かつ低有害な抗菌特性を持つ新規化合物の設計と合成のための有用なフレームワークとして役立ちます .

エネルギーと溶媒の用途

2-フェニルフランに関連するモノ官能性化合物であるフルフラールは、エネルギー(新しい燃料)やオリジナルの溶媒に関連する様々な用途で使用されてきました . 構造的類似性を考えると、2-フェニルフランもこれらの分野で潜在力を持つ可能性があります

Safety and Hazards

2-Phenylfuran is associated with certain hazards. The safety information includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

作用機序

Target of Action

This compound is a derivative of furan, a heterocyclic organic compound, and phenyl group, an aromatic hydrocarbon

Mode of Action

Furan derivatives have been studied for their interactions with various biological targets . The exact interaction of 2-Phenylfuran with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Furan derivatives are known to be involved in various biochemical processes . The downstream effects of these pathways are diverse and depend on the specific targets and mode of action of the compound.

Pharmacokinetics

It is suggested that 2-phenylfuran has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier

Result of Action

Furan derivatives have been studied for their potential effects in various biological systems

特性

IUPAC Name |

2-phenylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXNJAXHHFZVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333986 | |

| Record name | 2-phenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17113-33-6 | |

| Record name | 2-phenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

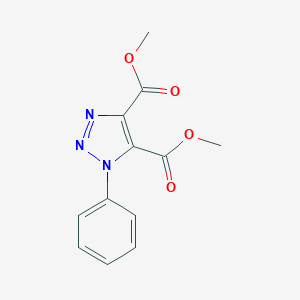

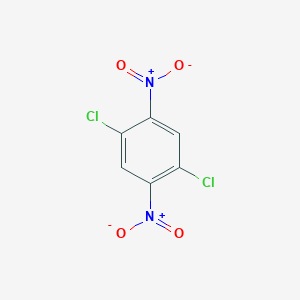

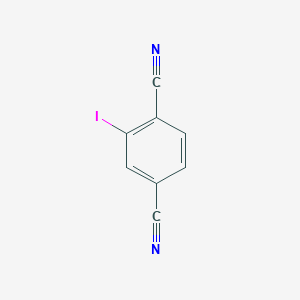

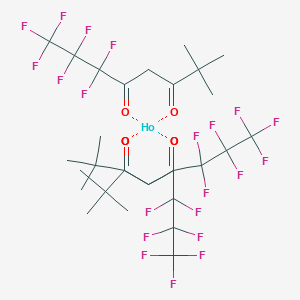

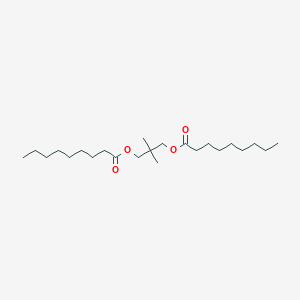

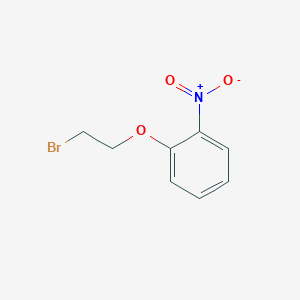

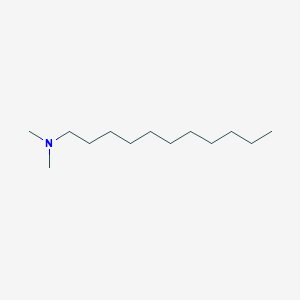

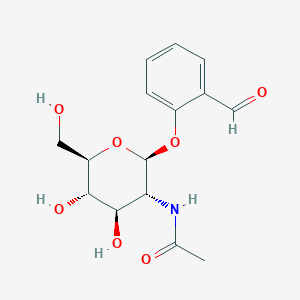

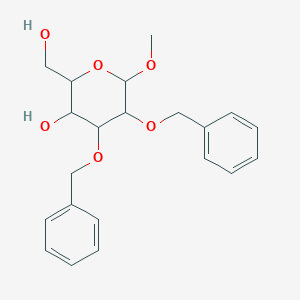

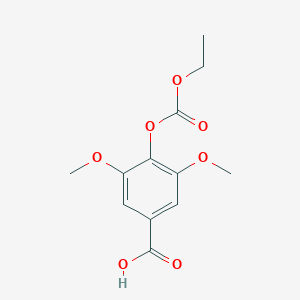

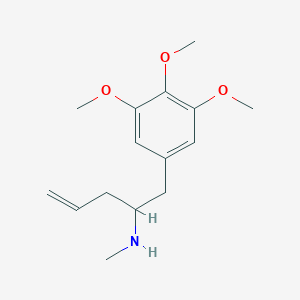

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some common synthetic routes to 2-Phenylfuran?

A1: 2-Phenylfuran can be synthesized through various methods, including:* Homolytic Aromatic Substitution: Phenylation of furan with phenyl radicals generated from sources like diazoaminobenzene or phenylazotriphenylmethane yields 2-Phenylfuran. [, , ] * Cycloadditions: 2-Phenyloxazol-4(5H)-one reacts with acetylenic dipolarophiles, leading to the formation of 2-Phenylfuran derivatives. []* Cyclization Reactions: Treating 2′-bromodeoxybenzoins with copper powder in dimethylacetamide results in cyclization, forming 2-Phenylfuran. []* Tandem Ring-Opening/Ring-Closing Metathesis: This approach, although not yet successfully applied to Phelligridin G, aims to utilize readily available 2-Phenylfurans to access spirocyclic core structures found in natural products. []

Q2: What is the molecular formula and weight of 2-Phenylfuran?

A2: The molecular formula of 2-Phenylfuran is C10H8O, and its molecular weight is 144.17 g/mol.

Q3: How can 2-Phenylfuran be characterized using spectroscopic techniques?

A3: 2-Phenylfuran can be characterized using various spectroscopic methods, including:* NMR Spectroscopy: 1H NMR and 13C NMR spectroscopy can provide detailed information about the hydrogen and carbon environments within the molecule, respectively. []* IR Spectroscopy: Infrared spectroscopy can identify characteristic functional groups present in 2-Phenylfuran, such as C-H, C=C, and C-O stretches. []* UV-Vis Spectroscopy: This technique can provide information about the electronic transitions within the molecule and can be used to study the formation of complexes, such as those observed in electron donor-acceptor (EDA) catalyzed reactions. []

Q4: What are some notable physical properties of 2-Phenylfuran?

A4: 2-Phenylfuran is a colorless liquid at room temperature. It exhibits fluorescence, a property significantly enhanced in its biaryl derivative, 5,5′-Diphenyl-2,2′-bifuran. []

Q5: Does 2-Phenylfuran have any known catalytic properties?

A5: While 2-Phenylfuran itself is not known to be catalytically active, derivatives like tetrahydrocarbazole (THC), which share structural similarities with 2-Phenylfuran, have been successfully employed as catalysts in electron donor-acceptor (EDA) catalyzed reactions for the synthesis of biaryl and aryl-heteroaryl compounds. []

Q6: Are there any applications of 2-Phenylfuran in materials science?

A6: While specific applications of 2-Phenylfuran in material science are not extensively documented in the provided research, its derivatives, particularly those with extended π-systems, have shown potential in the development of organic electronic materials due to their unique electronic and optical properties. For example, the incorporation of 2-Phenylfuran units into polymers could influence their conductivity, light emission, or charge transport properties.

Q7: How is computational chemistry used in research related to 2-Phenylfuran?

A7: Computational chemistry plays a crucial role in understanding 2-Phenylfuran and its derivatives. For instance:* Spectrum Simulation and Decomposition: Theoretical calculations and simulations can help interpret experimental spectroscopic data. Nuclear ensemble methods have been applied to simulate and decompose spectra of 2-Phenylfuran. []* QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models, often based on convolutional neural networks (CNN), are employed to predict the biological activity of 2-Phenylfuran derivatives. This approach has been used to identify potential inhibitors of anthrax lethal factor. []* Rotational Barrier Calculations: Molecular orbital (MO) calculations using methods like HF/6-31G and B3LYP/6-31G have been employed to study the effect of fused benzene rings on rotational barriers in 2-Phenylfuran and related compounds. []

Q8: How do structural modifications impact the activity of 2-Phenylfuran derivatives?

A8: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the 2-Phenylfuran scaffold affect its activity. * Anthrax Lethal Factor Inhibition: Research has shown that specific fragments like carboxylic acid, 2-Phenylfuran, N-phenyldihydropyrazole, and others are associated with inhibitory activity against anthrax lethal factor. The presence and arrangement of these fragments can significantly influence potency. []* Platelet Aggregation Inhibition: In the context of platelet aggregation inhibition, introducing specific substituents on the 2-phenyl group of coumarin derivatives containing a 2-Phenylfuran moiety was found to improve their potency, particularly against platelet-activating factor (PAF)-induced aggregation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)

![Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate](/img/structure/B99495.png)